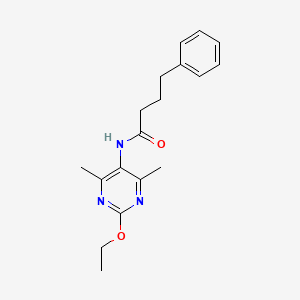

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EDPB and has been synthesized using various methods. In

Scientific Research Applications

Nanotechnology and Water Treatment

Adsorption and Filtration: Nanomaterials, including graphene and carbon nanotubes, have exceptional adsorption capacities for removing pharmaceutically active compounds (PhACs) from water. EDPB could be incorporated into nanocomposites to improve water filtration processes .

Photocatalysis: Nano-sized photocatalysts, such as nano-TiO~2~, graphitic carbon nitride, MoS2 nanosheets, and ZnO, exhibit higher photocatalytic activity than bulk photocatalysts. EDPB-modified photocatalysts could be employed for efficient degradation of PhACs in water under UV light exposure.

Catalytic Ozonation: Graphene and carbon nanotubes can also act as highly efficient catalysts for ozonation. EDPB-based catalysts may enhance the removal of PhACs during advanced oxidation processes.

Drug Delivery Systems (DDS)

EDPB could serve as a functional component in DDS. Researchers are investigating natural sources, synthesis, and application of metallic materials, polymeric materials, carbon dots, mucilage, gums, and exosomes in DDS. EDPB’s chemical properties may contribute to targeted drug delivery .

Materials Science and Organic Electronics

EDPB’s conjugated structure suggests potential applications in organic electronics. Researchers are exploring its use in organic semiconductors, light-emitting diodes (LEDs), and solar cells.

properties

IUPAC Name |

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-4-23-18-19-13(2)17(14(3)20-18)21-16(22)12-8-11-15-9-6-5-7-10-15/h5-7,9-10H,4,8,11-12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTUBAMSSGWPPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C(=N1)C)NC(=O)CCCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2450140.png)

![Ethyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2450143.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2450144.png)

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2450152.png)

![4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2450154.png)

![(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2450155.png)

![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/no-structure.png)

![N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2450160.png)

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide](/img/structure/B2450161.png)